molecular formula C11H11N B8403719 Tetrahydrocyclopent(b)indole

Tetrahydrocyclopent(b)indole

Cat. No. B8403719
M. Wt: 157.21 g/mol
InChI Key: IAZKTAKWBHQCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydrocyclopent(b)indole is a useful research compound. Its molecular formula is C11H11N and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tetrahydrocyclopent(b)indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydrocyclopent(b)indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tetrahydrocyclopent(b)indole

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

1,2,3,3a-tetrahydrocyclopenta[b]indole

InChI

InChI=1S/C11H11N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-2,4,6,11H,3,5,7H2

InChI Key

IAZKTAKWBHQCGF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=C3C=CC=CC3=N2)C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In Step B, (R,S)-2-(3-oxo-cyclopentyl)-isoindole-1,3-dione (1) is reacted with 4-cyano-phenylhydrazine in a typical Fischer indole synthesis to give a tetrahydrocyclopenta[b]indole of formula (2). The skilled artisan will recognize that there are a variety of acidic conditions to effect a Fischer indole synthesis, including both proton and Lewis acids. The preferred conditions use a mixture of glacial acetic acid with 4 N HCl in dioxane, at a temperature of about 50° C. to the reflux temperature of the solvent, for about 4 to 24 hours. The product is isolated by addition of water followed by filtration of the resulting solid. The solid is sonicated in methanol to give material of sufficient purity. Alternatively, the reaction is effected using a Lewis acid, such as zinc chloride, in an amount of about 2 to 4 equivalents. Other preferred conditions for Step B use ethanol at reflux temperature for about 4 to 24 hours. The product is isolated and may be purified by filtration of the reaction mixture, followed by silica gel chromatography of the filtrate.
[Compound]
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(R,S)-2-(3-oxo-cyclopentyl)-isoindole-1,3-dione
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Synthesis routes and methods II

Procedure details

In Scheme II, Step B, (±)-2-(3-oxo-cyclopentyl)-isoindole-1,3-dione (9) is reacted with a phenylhydrazine of formula (10) in a typical Fischer indole synthesis to give a tetrahydrocyclopenta[b]indole of formula (11). The skilled artisan will recognize that there are a variety of acidic conditions to effect a Fischer indole synthesis, including both proton and Lewis acids. The preferred conditions use a mixture of glacial acetic acid with 4N HCl in dioxane, at a temperature of 50° C. to the reflux temperature of the solvent, for about 4 to 24 hours. The product is isolated by addition of water followed by filtration of the resulting solid. The solid is sonicated in methanol to give material of sufficient purity. Alternatively, the reaction is effected using a Lewis acid, such as zinc chloride, in an amount of about 2 to 4 equivalents.
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